
3,3,4-Trifluoropiperidine hydrochloride
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Overview
Description
3,3,4-Trifluoropiperidine hydrochloride (CAS 2306272-40-0) is a fluorinated piperidine derivative with the molecular formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol . Its structure features a piperidine ring substituted with three fluorine atoms at the 3,3, and 4 positions, along with a hydrochloride counterion. This compound is widely utilized in pharmaceutical and agrochemical research due to the electron-withdrawing and steric effects of fluorine, which enhance metabolic stability and influence receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or other fluorinating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of 3,3,4-Trifluoropiperidine hydrochloride may involve multi-step synthesis processes, starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor or other fluorinating agents in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines .
Scientific Research Applications
Pharmaceutical Development
3,3,4-Trifluoropiperidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its piperidine structure is particularly valuable in developing drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for research into treatments for conditions such as depression and anxiety.
Case Study: Neurological Drug Development
In a study published by Rana & Natarajan (2020), this compound was utilized as an intermediate in synthesizing novel compounds aimed at dual targeting of NF-kappaB and other pathways implicated in cancer therapy. The incorporation of this compound allowed for the development of prodrugs that enhance therapeutic efficacy while minimizing side effects .
Research in Neurotransmitter Modulation
The compound plays a significant role in studies focused on neurotransmitter modulation. Its structural properties facilitate the exploration of its interactions with various receptors involved in mood regulation and cognitive functions.
Research Findings
Research indicates that compounds derived from this compound can effectively inhibit specific ion channels associated with pain perception. This highlights its potential application in pain management therapies .
Material Science
In material science, the trifluoromethyl group enhances the thermal and chemical stability of materials synthesized using this compound. This property is particularly advantageous in creating advanced polymers and coatings.
Applications in Polymer Chemistry
The compound has been explored for its utility in synthesizing polymers with improved properties such as increased resistance to degradation under harsh environmental conditions .
Biochemical Assays
This compound is employed in various biochemical assays to evaluate the efficacy of potential drug candidates. It serves as a standard reference material in analytical chemistry, aiding researchers in calibrating instruments used for detecting similar compounds.
Example of Use
In biochemical screening processes, the compound has been utilized to assess interactions with specific receptors, providing insights into the pharmacological profiles of new drug candidates .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,3,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain receptors or enzymes. This can result in the modulation of biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Derivatives
3,4,4-Trifluoropiperidine Hydrochloride (CAS 1823315-47-4)
- Molecular Formula : C₅H₉ClF₃N
- Molecular Weight : 175.58 g/mol
- Key Differences: Fluorines are positioned at 3,4,4 instead of 3,3,3. Similar molecular weight and formula suggest comparable synthetic utility but distinct regiochemical behavior in reactions .
3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)
- Molecular Formula : C₅H₁₀ClF₂N
- Molecular Weight : 158.59 g/mol
- Key Differences : One fewer fluorine atom (positions 3,3) reduces electron-withdrawing effects. Lower molecular weight may improve bioavailability but decrease metabolic stability compared to the trifluoro analog .
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)
- Molecular Formula: C₇H₁₂ClF₂NO₂
- Molecular Weight : 223.63 g/mol
- Key Differences : Addition of a carboxylate ester at position 4 introduces polar functional groups, enhancing hydrophilicity. The 3,3-difluoro substitution provides moderate steric effects compared to 3,3,4-trifluoro derivatives .
Table 1: Fluorinated Piperidine Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution |
---|---|---|---|---|
3,3,4-Trifluoropiperidine HCl | 2306272-40-0 | C₅H₉ClF₃N | 175.58 | 3,3,4 |
3,4,4-Trifluoropiperidine HCl | 1823315-47-4 | C₅H₉ClF₃N | 175.58 | 3,4,4 |
3,3-Difluoropiperidine HCl | 496807-97-7 | C₅H₁₀ClF₂N | 158.59 | 3,3 |
Methyl 3,3-difluoropiperidine-4-carboxylate HCl | 1779974-06-9 | C₇H₁₂ClF₂NO₂ | 223.63 | 3,3 |
Halogenated Piperidines with Aromatic Substituents
4-(3,4,5-Trichlorophenyl)piperidine Hydrochloride (CAS 1853217-62-5)
- Molecular Formula : C₁₁H₁₃Cl₄N
- Molecular Weight : 301.03 g/mol
- Key Differences : Substitution with a trichlorophenyl group increases lipophilicity (logP ~3.2) compared to 3,3,4-trifluoropiperidine (logP ~1.5). The bulky aromatic ring may hinder blood-brain barrier penetration but improve target affinity in CNS drugs .
4-[2-(3-(Trifluoromethyl)phenoxy)ethyl]piperidine Hydrochloride
- Molecular Formula: C₁₄H₁₇ClF₃NO
- Molecular Weight : 327.74 g/mol
- Key Differences: A phenoxyethyl side chain with a trifluoromethyl group adds flexibility and bulk.
Table 2: Aromatic Halogenated Piperidines
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
4-(3,4,5-Trichlorophenyl)piperidine HCl | 1853217-62-5 | C₁₁H₁₃Cl₄N | 301.03 | Trichlorophenyl |
4-[2-(3-(Trifluoromethyl)phenoxy)ethyl]piperidine HCl | - | C₁₄H₁₇ClF₃NO | 327.74 | Trifluoromethylphenoxyethyl |
Piperidine Derivatives with Heteroatom Modifications
3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
- Molecular Formula : C₃H₇ClFN
- Molecular Weight : 123.55 g/mol
1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (CAS 886-06-6)
- Molecular Formula : C₁₄H₁₉ClN₂O
- Molecular Weight : 266.77 g/mol
- Key Differences : A ketone and phenyl group introduce planar rigidity, altering binding kinetics. The lack of fluorine reduces metabolic stability but may improve synthetic accessibility .
Biological Activity
3,3,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative that has attracted attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, receptor interactions, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring with three fluorine atoms attached to the carbon atoms at positions 3 and 4. This fluorination enhances the compound's lipophilicity and metabolic stability, which are critical for drug-like properties.
Receptor Interactions
- P2Y Receptors : Research indicates that compounds with piperidine structures can act as antagonists for P2Y14 receptors, which are implicated in various inflammatory and metabolic conditions such as asthma and diabetes . The binding affinity of these compounds suggests potential therapeutic roles in managing chronic pain and inflammation.
- Histamine Receptors : Studies have shown that piperidine derivatives can modulate histamine H3 receptors, which play a significant role in neurotransmission within the central nervous system (CNS). Compounds exhibiting high affinity for these receptors may provide new avenues for treating disorders like schizophrenia and Alzheimer's disease .
- Sigma Receptors : The interaction of trifluoropiperidine derivatives with sigma receptors has been explored, indicating their potential use in pain management therapies. The structural characteristics of these compounds allow them to effectively bind to sigma-1 receptors, enhancing their analgesic properties .
Antinociceptive Effects
Research has demonstrated that trifluoropiperidine derivatives exhibit significant antinociceptive effects in animal models. For instance, studies involving dual histamine H3 and sigma-1 receptor ligands have shown promising results in reducing nociceptive responses .
Antimicrobial Properties
Piperidine derivatives have also been associated with antimicrobial activities. The presence of fluorine atoms enhances their interaction with bacterial membranes, leading to increased efficacy against various pathogens .
Case Studies
- Study on Isoflurane MAC Reduction : A study evaluated the effects of trifluoro analogues on isoflurane minimum alveolar concentration (MAC) reduction. The results indicated that certain trifluorinated compounds could significantly lower MAC values, suggesting their role as anesthetic adjuncts .
- Binding Affinity Studies : A comprehensive analysis of several piperidine derivatives showed varying binding affinities at histamine H3 receptors. For example, certain analogues exhibited Ki values below 100 nM, indicating strong receptor interaction and potential therapeutic efficacy .
Binding Affinities of Piperidine Derivatives
Compound | Receptor Type | Ki (nM) |
---|---|---|
Compound A | Histamine H3 | 31 |
Compound B | Sigma-1 | 4.5 |
Compound C | P2Y14 | <100 |
Compound D | Histamine H3 | 10.3 |
Pharmacological Effects Summary
Effect | Observed Activity |
---|---|
Antinociceptive | Significant reduction in pain response |
Antimicrobial | Effective against multiple pathogens |
Anesthetic Adjunct | Reduced MAC values |
Q & A
Q. What is the molecular identity and structural configuration of 3,3,4-Trifluoropiperidine hydrochloride?
Basic
The molecular formula of this compound is C₅H₉ClF₃N , with a molecular weight of 175.58 g/mol (CAS 2306272-40-0). Its structure features a piperidine ring substituted with three fluorine atoms at positions 3, 3, and 4, and a hydrochloride counterion. The stereochemistry (axial/equatorial fluorine positions) must be confirmed via X-ray crystallography or NOESY NMR for accurate SAR studies .
Q. What synthetic routes are reported for this compound, and what are their respective yields and limitations?
Advanced
Synthesis typically involves fluorination of piperidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A two-step approach is common:
Ring fluorination : Fluorination of 3,4-dihydropyridine derivatives under anhydrous conditions (yields ~60–70%).
Hydrochloride salt formation : Treatment with HCl gas in ethanol.
Key limitations include side reactions (e.g., over-fluorination) and the need for rigorous moisture control. Impurity profiles should be monitored via HPLC-MS .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Advanced
- ¹⁹F NMR : Expect three distinct signals for the trifluorinated carbons (δ -180 to -200 ppm). Splitting patterns indicate substituent proximity.
- ¹H NMR : Piperidine ring protons show coupling constants (J ~8–12 Hz) confirming chair conformation.
- HRMS : Base peak at m/z 138.05 (C₅H₈F₃N⁺) with chloride adducts.
Purity (>98%) is validated via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. What are the recommended storage conditions and stability profiles for this compound?
Basic
Store at -20°C in airtight, light-resistant containers under inert gas (argon). Stability studies indicate >95% integrity over 5 years when protected from humidity. Degradation products (e.g., hydrolyzed fluorides) are detectable via TLC (silica gel, ethyl acetate/hexane) .
Q. What pharmacological models are appropriate for studying the biological activity of this compound?
Advanced
- In vivo discriminative stimulus assays (e.g., rat models) to compare effects with known arylcyclohexylamines (e.g., PCP derivatives).
- Receptor binding assays : Target NMDA receptors (IC₅₀ determinations) and σ-1 receptors using radiolabeled ligands (³H-MK-801 or ³H-DTG).
- Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .
Q. How should researchers address discrepancies in reported bioactivity data for fluorinated piperidine derivatives?
Advanced
Contradictions in IC₅₀ values often arise from:
- Batch purity variations : Validate via orthogonal methods (HPLC, elemental analysis).
- Assay conditions : Standardize buffer pH, temperature, and receptor preparation methods.
- Species differences : Cross-validate in human vs. rodent models. Meta-analyses of SAR data (e.g., fluorine positional effects) are critical .
Q. What chromatographic methods are validated for impurity profiling of this compound?
Advanced
- HPLC-UV : Use a Zorbax SB-CN column (4.6 × 250 mm, 5 µm) with 0.1% H₃PO₄ in water/acetonitrile (70:30). Detect impurities at 210 nm (LOD: 0.05%).
- GC-MS : For volatile byproducts (e.g., fluorinated amines), employ a DB-5MS column (30 m × 0.25 mm) with EI ionization.
- EP/PhEur compliance : Follow guidelines for residual solvents (Class 2/3 limits) .
Q. What safety protocols are critical when handling this compound?
Basic
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
- Exposure mitigation : For spills, neutralize with sodium bicarbonate and absorb with vermiculite.
- First aid : Eye contact requires 15-minute flushing with saline; inhalation necessitates immediate fresh air. Toxicity data (LD₅₀) should be sourced from mammalian studies .
Properties
Molecular Formula |
C5H9ClF3N |
---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
3,3,4-trifluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-1-2-9-3-5(4,7)8;/h4,9H,1-3H2;1H |
InChI Key |
OUDLVUGVPPETOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1F)(F)F.Cl |
Origin of Product |
United States |
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